Mureletecan
CAS No.:
Cat. No.: VC0548632
Molecular Formula: Unknown
Molecular Weight: 0.0
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | Unknown |
|---|---|
| Molecular Weight | 0.0 |
| IUPAC Name | Unknown |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Composition
Mureletecan consists of camptothecin covalently linked to a polymeric backbone called methacryloylglycynamide. This structural modification significantly increases water solubility while preserving the potent anticancer efficacy of camptothecin. The chemical linkage between camptothecin and the polymer backbone occurs through an ester bond, which is susceptible to hydrolysis under physiological conditions .
Structural Features
The compound is also known by several synonyms, including MAG-camptothecin and PNU-166148. The water-soluble polymeric backbone serves as a carrier for the camptothecin, with the ester linkage being a key feature that allows for controlled release of the active compound within the cellular environment. This design facilitates the slow release of camptothecin after the prodrug enters tumor cells, potentially enhancing its therapeutic efficacy while reducing systemic toxicity .
Mechanism of Action
Primary Mechanisms
Mureletecan functions as a prodrug, with camptothecin being the active moiety responsible for its therapeutic effects. After entering tumor cells, the active camptothecin is slowly released via hydrolysis of the ester linkage that connects it to the polymeric backbone. Once liberated, camptothecin exerts its primary mechanism of action through inhibition of DNA topoisomerase I, an enzyme critical for DNA replication and cell division .
Target Interactions
The compound interacts with two primary targets in human cells:
| Primary Target | Gene ID | Gene Symbol | Target Organism |
|---|---|---|---|
| DNA Topoisomerase I (TOP1) | 7150 | TOP1 | Homo sapiens (Human) |
| Hypoxia-inducible factor 1-alpha (HIF1A) | 3091 | HIF1A | Homo sapiens (Human) |
These interactions form the basis of Mureletecan's therapeutic effects in cancer treatment.
Cellular Effects
When camptothecin is released from Mureletecan within cancer cells, it binds to and stabilizes the topoisomerase I-DNA covalent complex. This interaction produces potentially lethal double-stranded DNA breaks when encountered by DNA replication machinery, leading to cell death in rapidly dividing cancer cells. Additionally, camptothecin has been shown to inhibit HIF1A, a transcription factor involved in cellular response to hypoxia, which is often overexpressed in cancer cells and associated with tumor progression and treatment resistance .
Pharmacokinetics
Absorption and Distribution
Mureletecan is administered intravenously, allowing for direct entry into the systemic circulation and bypassing the gastrointestinal absorption phase that often limits the bioavailability of oral medications. Following intravenous administration, the compound distributes throughout the body and has demonstrated the ability to achieve significant plasma concentrations that persist for extended periods .
Maximum Plasma Concentration (Cmax)
The maximum plasma concentration (Cmax) of Mureletecan varies with dosage, as demonstrated in clinical studies. The following table presents Cmax values observed at different dose levels:
| Value | Dose | Analyte | Population |
|---|---|---|---|
| 94 μg/mL | 130 mg/m² (1 time/day, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
| 56 μg/mL | 68 mg/m² (1 time/day, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
These data indicate that Mureletecan can achieve substantial plasma concentrations following intravenous administration, with higher doses generally resulting in higher peak concentrations.
Area Under the Curve (AUC)
The area under the concentration-time curve (AUC) data for Mureletecan provides insight into the total drug exposure over time. Clinical pharmacokinetic studies have yielded the following AUC values:
| Value | Dose | Analyte | Population |
|---|---|---|---|
| 4712 μg × h/mL | 130 mg/m² (1 time/day, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
| 8661 μg × h/mL | 68 mg/m² (1 time/day, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
| 9305.3 μg × h/mL | 200 mg/m² (1 time/4 weeks, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
| 10667.5 μg × h/mL | 240 mg/m² (1 time/4 weeks, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
These AUC values demonstrate significant systemic exposure following Mureletecan administration, with greater total exposure generally observed at higher doses.
Half-life
Mureletecan exhibits a remarkably long elimination half-life (T1/2), as evidenced by clinical pharmacokinetic data:
| Value | Dose | Analyte | Population |
|---|---|---|---|
| 7.9 days | 68 mg/m² (1 time/day, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
| 237 hours | 200 mg/m² (1 time/4 weeks, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
| 155 hours | 240 mg/m² (1 time/4 weeks, multiple, intravenous) | PNU166148 plasma | Adult patients with cancer |
The prolonged half-life of Mureletecan, ranging from approximately 6.5 days (155 hours) to 9.9 days (237 hours), suggests that the drug maintains significant plasma concentrations for extended periods. This pharmacokinetic property potentially allows for less frequent dosing schedules, which may improve patient convenience and treatment adherence.
Clinical Applications
Cancer Treatment
Mureletecan has been investigated primarily for the treatment of advanced solid malignancies that have shown resistance to previous therapies. Its mechanism as a topoisomerase I inhibitor makes it particularly valuable for targeting rapidly dividing cancer cells, which are especially vulnerable to disruptions in DNA replication processes .
Dosing Regimens
Clinical investigations have explored various dosing regimens for Mureletecan, with the following doses and schedules evaluated:
| Dose | Administration Schedule | Route | Clinical Role |
|---|---|---|---|
| 240 mg/m² | Once every 4 weeks | Intravenous | Maximum Tolerated Dose (MTD) |
| 68 mg/m² | Once daily | Intravenous | Maximum Tolerated Dose (MTD) |
| 200 mg/m² | Once every 4 weeks | Intravenous | Recommended Phase 2 Dose (RP2D) |
| 130 mg/m² | Once daily | Intravenous | Studied dose |
These varying regimens reflect efforts to optimize the balance between therapeutic efficacy and toxicity, with the recommended phase 2 dose of 200 mg/m² administered once every 4 weeks representing the most favorable therapeutic index based on available clinical data.
Administration Routes
Mureletecan is administered exclusively via intravenous infusion, typically given as a 30-minute infusion. This route of administration ensures complete bioavailability and allows for precise control over dosing. The intravenous route bypasses potential issues with oral absorption that might arise due to the compound's molecular size and complexity .
Clinical Research
Clinical Trials
Mureletecan has been evaluated in clinical trials involving patients with advanced solid malignancies. In one notable study, the compound was administered as a 30-minute infusion once every 4 weeks to patients with advanced solid malignancies. The trial employed a dose-escalation design, with a starting dose of 30 mg/m². A total of 23 patients received 47 courses of treatment across six dose levels, with the maximum administered dose reaching 240 mg/m² .
Adverse Events and Toxicity
Common Adverse Events
Clinical trials have documented various adverse events associated with Mureletecan administration, with the nature and severity of events varying by dose:
| Dose | Adverse Events |
|---|---|
| 240 mg/m² (once every 4 weeks) | Myelosuppression (grade 3, 33.3%), Neutropenic sepsis (33.3%), Myelosuppression (grade 4, 33.3%), Diarrhea (grade 2, 33.3%), Thrombocytopenia (33.3%), Multiorgan failure (grade 5, 33.3%), Diarrhea (grade 3, 66.7%) |
| 68 mg/m² (once daily) | Dysuria (grade 2, 33.3%), Hematuria |
| 200 mg/m² (once every 4 weeks) | Dysuria (grade 2, 12.5%), Hematuria (grade 2, 12.5%) |
| 130 mg/m² (once daily) | Dysuria (grade 2, 75%), Hematuria |
These data reveal a dose-dependent toxicity profile, with higher doses associated with more severe hematologic toxicities, while urological adverse events such as dysuria and hematuria were observed across multiple dose levels.
Dose-Limiting Toxicities
The dose-limiting toxicities (DLTs) identified in clinical trials have been crucial in defining the maximum tolerated dose of Mureletecan:
| Dose | Dose-Limiting Toxicities |
|---|---|
| 240 mg/m² (once every 4 weeks) | Myelosuppression, Neutropenic sepsis, Diarrhea |
| 68 mg/m² (once daily) | Dysuria, Hematuria |
These toxicities have determined the maximum tolerated dose and influenced the selection of the recommended phase 2 dose, highlighting the importance of balancing efficacy with safety in clinical development.
Management Strategies
One patient death was reported after cycle 1 of Mureletecan at the maximum dose of 240 mg/m², underscoring the importance of careful monitoring and potential dose adjustments during treatment. Based on the observed toxicities, the maximum tolerated dose was established, and the dose recommended for further clinical study was determined to be 200 mg/m², administered once every 4 weeks. This dose was selected as it demonstrated anticancer activity while maintaining a more manageable toxicity profile compared to higher doses .
Comparative Analysis
Comparison with Related Compounds
Mureletecan belongs to a family of camptothecin derivatives and shares characteristics with other topoisomerase I inhibitors. The compound was specifically designed to address solubility issues associated with camptothecin while maintaining its anticancer efficacy. By linking camptothecin to a water-soluble polymeric backbone, Mureletecan represents an innovative approach to improving the pharmaceutical properties of this class of anticancer agents .
Advantages and Limitations
The primary advantage of Mureletecan is its improved water solubility compared to the parent compound camptothecin. This enhanced solubility is achieved through the covalent linkage to the polymeric backbone methacryloylglycynamide. The prodrug design allows for controlled release of the active camptothecin moiety within cancer cells, potentially enhancing target specificity and reducing off-target effects .
Limitations include the occurrence of significant toxicities, particularly at higher doses, which have necessitated the establishment of a maximum tolerated dose lower than the highest tested dose. The complex molecular structure may also present challenges in manufacturing and formulation, which could affect the broader clinical implementation of this agent.
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